Substrate Efficiency of 5'-Phenylthioadenosine for OsMTN Nucleosidase: Rank-Order Comparison Across Eight 5'-Thioadenosine Analogs
In a direct head-to-head panel using recombinant rice OsMTN (EC 3.2.2.16), 5'-phenylthioadenosine (PhTA) exhibited a specific activity of 2.07 ± 0.32 μmol min⁻¹ mg⁻¹, corresponding to 53.8% of the activity observed with the native substrate 5'-methylthioadenosine (MTA; 3.84 ± 0.19 μmol min⁻¹ mg⁻¹, set as 100%). PhTA ranked below ethylthioadenosine (ETA, 76.7%), isopropylthioadenosine (iPTA, 79.1%), propylthioadenosine (PTA, 74.2%), isobutylthioadenosine (SIBA, 71.7%), and butylthioadenosine (BTA, 61.1%), but above 5'-iodoadenosine (58.4%), 5'-fluorosulphonylbenzoyladenosine (21.8%), 5'-adenosylcysteine (7.27%), and 5'-adenosylhomocysteine (15.9%) [1].
| Evidence Dimension | Substrate specific activity (μmol min⁻¹ mg⁻¹) and relative activity (%) for recombinant OsMTN |
|---|---|
| Target Compound Data | 2.07 ± 0.32 μmol min⁻¹ mg⁻¹ (53.8% relative to MTA) |
| Comparator Or Baseline | MTA: 3.84 ± 0.19 (100%); ETA: 2.95 ± 0.16 (76.7%); SIBA: 2.75 ± 0.21 (71.7%); BTA: 2.35 ± 0.08 (61.1%); IAdo: 2.24 ± 0.09 (58.4%) |
| Quantified Difference | PhTA activity is 46.2% lower than MTA; 1.42-fold lower than SIBA; 1.13-fold lower than BTA; 1.08-fold lower than IAdo |
| Conditions | Xanthine oxidase-coupled assay; all substrates tested at 100 μM; results are averages (±SE) of three experimental determinations; OsMTN recombinant enzyme |
Why This Matters
This rank-order dataset enables researchers to select PhTA specifically when a moderate-turnover, aromatic 5'-substituted substrate is needed for OsMTN mechanistic studies, where faster alkylthio substrates would confound kinetic readouts.
- [1] Rzewuski, G.; Cornell, K.A.; Rooney, L.; Burstenbinder, K.; Wirtz, M.; Hell, R.; Sauter, M. OsMTN encodes a 5'-methylthioadenosine nucleosidase that is up-regulated during submergence-induced ethylene synthesis in rice (Oryza sativa L.). J. Exp. Bot. 2007, 58 (6), 1505–1514. DOI: 10.1093/jxb/erm014 (Table 1: Substrate specificity of recombinant OsMTN). View Source
